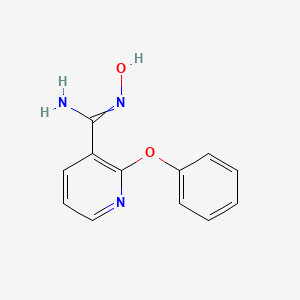

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide

Overview

Description

N’-Hydroxy-2-phenoxypyridine-3-carboximidamide (CAS Number: 1016752-79-6) is a chemical compound with the molecular formula C12H11N3O2 . It falls under the category of heterocyclic compounds and features a pyridine ring substituted with a phenoxypyridine moiety. The compound’s IUPAC name is N’-hydroxy-2-phenoxy-3-pyridinecarboximidamide .

Molecular Structure Analysis

The molecular structure of N’-Hydroxy-2-phenoxypyridine-3-carboximidamide consists of a pyridine ring fused with a phenoxypyridine group. The compound’s molecular weight is approximately 229.24 g/mol . For a visual representation, refer to the link .Scientific Research Applications

Metal Ion Extraction and Recovery

N'-Alkyloxypyridinecarboximidamides have been used as extractants for metal ions from solutions. For instance, these compounds have shown effectiveness in extracting copper(II) from chloride solutions, with the structure of the extractant and the concentration of metal and chloride ions significantly influencing the extraction efficiency. The study also delves into the mechanism of complexation, suggesting that these compounds form complexes with Cu(II) and chloride, demonstrating their potential in metal recovery processes (Wojciechowska et al., 2017).

Crystal Structure Analysis

Research on the crystal structures of related compounds, such as N'-aminopyridine-2-carboximidamide, provides insight into their molecular assembly. These structures are linked by intermolecular hydrogen bonding, forming two-dimensional networks or chains. Such studies contribute to the understanding of molecular interactions and can guide the design of new compounds with desired properties (Francois Eya’ane Meva et al., 2017).

Environmental Remediation

Another application involves the use of N,N-dihexyl-N'-hydroxypyridine-2-carboximidamide for the elimination of carcinogenic chromium(VI) from aqueous solutions. This research highlights the compound's ability to reduce Cr(VI) to less harmful forms, showcasing its potential in environmental remediation efforts (Wójcik et al., 2020).

Analytical Chemistry

The quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide derivatives by liquid chromatography–tandem mass spectrometry has been developed. This methodology allows for monitoring and controlling the synthesis process of these compounds, highlighting their significance in analytical chemistry (Wojciechowska et al., 2016).

Photophysics and Chemistry

Studies on the excited state proton transfer mediated photophysics of 3-hydroxy-picolinic acid, a closely related compound, shed light on the proton transfer mechanisms and the role of carboxylic groups in such processes. These findings have implications for understanding the photophysics of related hydroxypyridine derivatives and designing compounds with specific optical properties (Rode & Sobolewski, 2012).

properties

IUPAC Name |

N'-hydroxy-2-phenoxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-11(15-16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8,16H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVSUHTZMHNPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

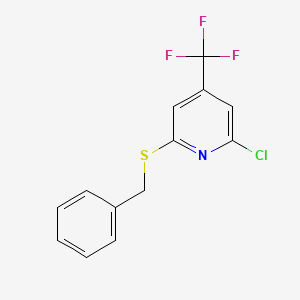

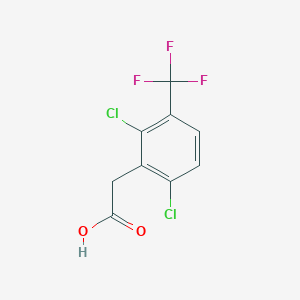

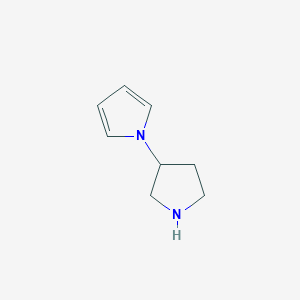

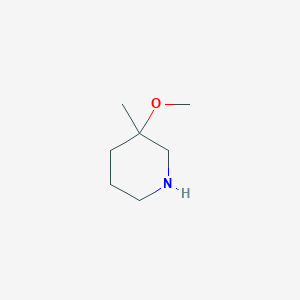

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)

![1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione](/img/structure/B1425489.png)